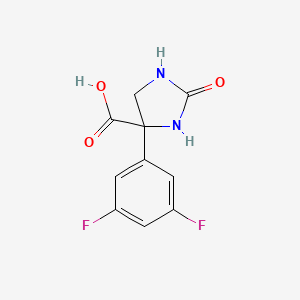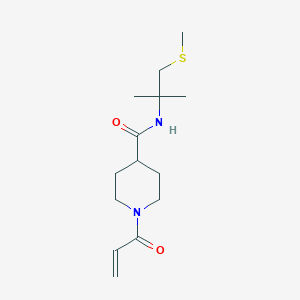
N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPAC is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have anti-inflammatory effects. N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the production of various cytokines and chemokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its relatively low toxicity. N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have low toxicity in vitro, making it a promising candidate for further investigation. However, one limitation of using N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of research that has shown promise is in the development of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and toxicity of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in vivo, to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 2-methyl-1-methylsulfanylpropan-2-ol and prop-2-enoyl chloride. The resulting product is N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, which can be purified through a variety of methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential applications in a variety of scientific fields. One area of research that has shown promise is in the treatment of cancer. N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-5-12(17)16-8-6-11(7-9-16)13(18)15-14(2,3)10-19-4/h5,11H,1,6-10H2,2-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSBDGBBZZBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC)NC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2595115.png)
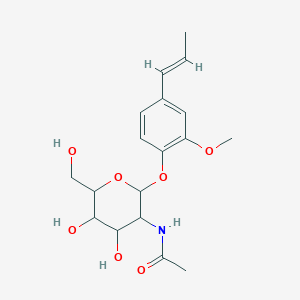
![2-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2595117.png)
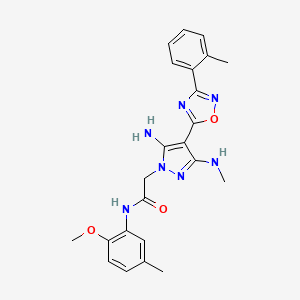
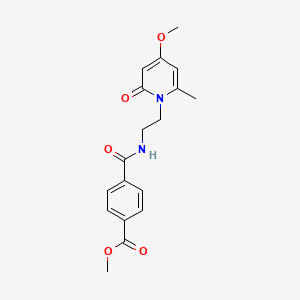
![8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2595122.png)

![6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2595125.png)

![methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxylate](/img/structure/B2595129.png)
![3-[(2-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2595130.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2595132.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2595133.png)
